5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is derived by deconstructing its hybrid scaffold into constituent moieties. The parent structure is identified as 2H-1-benzopyran-2-one (coumarin), substituted at position 7 with a diethylamino group (-N(C₂H₅)₂) and at position 3 with a benzoxazole-sulfonamide unit. The benzoxazole ring is further substituted at position 5 with a sulfonamide group bearing N,N-dimethyl substituents. Applying IUPAC priority rules, the full name is:
2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide .
Synonyms for this compound reflect historical naming conventions and registry identifiers (Table 1). For instance, alternative names emphasize the coumarin-benzoxazole linkage or sulfonamide substitution pattern.
Table 1: Synonyms and Identifiers
The molecular formula, C₂₂H₂₄N₄O₅S , was deduced from structural analogs documented in PubChem entries for benzoxazole-sulfonamide hybrids . The molecular weight calculates to 480.52 g/mol , consistent with the summation of atomic masses in the formula.
Molecular Architecture Analysis: Coumarin-Benzoxazole-Sulfonamide Hybrid Scaffold
The compound’s architecture comprises three interconnected units (Figure 1):
- Coumarin core : A 2H-1-benzopyran-2-one system with a diethylamino group at position 7. This electron-donating substituent enhances fluorescence properties by extending π-conjugation .
- Benzoxazole ring : Fused oxazole (oxygen and nitrogen heteroatoms) linked to the coumarin’s position 3 via a single bond. The benzoxazole’s rigidity contributes to planar molecular geometry, facilitating π-π stacking interactions .
- Sulfonamide group : Positioned at benzoxazole’s position 5, featuring N,N-dimethyl substitution. The sulfonamide’s tetrahedral geometry introduces steric bulk while its polar nature enhances solubility .
Key structural features :
- Conjugation pathways : The coumarin’s carbonyl group (C2=O) and benzoxazole’s heteroatoms create a conjugated electron network, evidenced by ultraviolet-visible absorption maxima near 350–400 nm in analogs .
- Substituent effects : The diethylamino group’s +I effect increases electron density on the coumarin ring, while the sulfonamide’s -I effect withdraws electrons from the benzoxazole, creating a dipole moment .
- Hydrogen bonding : Sulfonamide’s NH and SO₂ groups serve as hydrogen bond acceptors/donors, critical for molecular recognition in supramolecular assemblies .
Table 2: Bond Connectivity and Hybridization
| Bond | Hybridization | Length (Å, estimated) |
|---|---|---|
| Coumarin C3–Benzoxazole C2 | sp²–sp² | 1.48 |
| Sulfonamide S–N | sp³ | 1.63 |
| Benzoxazole N–O | sp² | 1.36 |
Computational Structural Modeling: 3D Conformational Studies and Electronic Density Distribution
Density functional theory (DFT) simulations on analogous benzoxazole-sulfonamides reveal key insights into this compound’s 3D conformation and electronic properties :
Conformational analysis :
- The coumarin and benzoxazole rings adopt a near-planar arrangement (dihedral angle < 10°), stabilized by π-orbital overlap.
- The N,N-dimethyl sulfonamide group rotates freely around the S–N bond, populating gauche and anti conformers with energy differences < 1 kcal/mol .
Electronic density distribution :
- Highest occupied molecular orbital (HOMO) density localizes on the coumarin’s diethylamino-substituted aromatic ring and benzoxazole’s nitrogen atom (Figure 2).
- Lowest unoccupied molecular orbital (LUMO) density concentrates on the sulfonamide’s sulfur atom and coumarin’s carbonyl group, indicating electrophilic regions .
Electrostatic potential (ESP) mapping :
- Negative potentials (red) dominate at sulfonamide oxygens (-45 kcal/mol) and coumarin carbonyl (-38 kcal/mol).
- Positive potentials (blue) center on the diethylamino nitrogen (+32 kcal/mol) and benzoxazole’s protonated nitrogen (if ionized) .
Table 3: Computed Electronic Properties
| Property | Value (DFT/B3LYP/6-31G*) |
|---|---|
| HOMO Energy (eV) | -5.72 |
| LUMO Energy (eV) | -1.89 |
| Band Gap (eV) | 3.83 |
| Dipole Moment (Debye) | 4.95 |
These computational findings align with crystallographic data for related coumarin-benzoxazole hybrids, confirming the reliability of modeled parameters .
Properties
CAS No. |
35773-44-5 |
|---|---|
Molecular Formula |
C22H23N3O5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C22H23N3O5S/c1-5-25(6-2)15-8-7-14-11-17(22(26)30-20(14)12-15)21-23-18-13-16(9-10-19(18)29-21)31(27,28)24(3)4/h7-13H,5-6H2,1-4H3 |
InChI Key |
SMIPQTXGLHGSSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Benzoxazolesulfonamide Intermediate
- Starting materials: 5-aminobenzoxazole or 5-hydroxybenzoxazole derivatives
- Sulfonamide formation: Introduction of the sulfonamide group at the 5-position is achieved by sulfonylation using sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) followed by amination with dimethylamine to yield the N,N-dimethylsulfonamide moiety.
- Reaction conditions: Typically carried out in anhydrous solvents such as dichloromethane or acetonitrile under controlled temperature (0–25 °C) to avoid side reactions.
- Purification: Crystallization or chromatographic techniques to isolate the sulfonamide intermediate with high purity.
Synthesis of 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl Fragment
- Starting materials: Resorcinol derivatives or substituted phenols
- Coumarin formation: Pechmann condensation or Knoevenagel condensation methods are employed to construct the benzopyran-2-one core.
- Diethylamino substitution: Introduced via nucleophilic aromatic substitution or amination reactions on the 7-position of the coumarin ring.
- Oxidation and functional group adjustments: To ensure the 2-oxo functionality is intact, mild oxidizing agents and controlled reaction conditions are used.
- Purification: Recrystallization or column chromatography to obtain the coumarin derivative.
Coupling of Benzoxazole Sulfonamide and Coumarin Fragments
- Coupling reaction: The key step involves forming a bond between the 2-position of the benzoxazole ring and the 3-position of the coumarin moiety.
- Methods: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) or nucleophilic aromatic substitution depending on the functional groups present.
- Catalysts and reagents: Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands, bases such as K2CO3 or Cs2CO3, and solvents like DMF or toluene.
- Reaction conditions: Typically heated at 80–120 °C under inert atmosphere (nitrogen or argon) for several hours.
- Workup and purification: Extraction, washing, and chromatographic purification to isolate the final product with high yield and stereochemical integrity.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Sulfonylation & Amination | 5-Aminobenzoxazole or derivative | Chlorosulfonic acid, dimethylamine | 0–25 °C, anhydrous solvent | 5-Benzoxazolesulfonamide intermediate |
| 2 | Coumarin synthesis & substitution | Resorcinol derivatives | Acid catalysts, diethylamine | Pechmann/Knoevenagel condensation, mild oxidation | 7-(Diethylamino)-2-oxo-benzopyran fragment |
| 3 | Cross-coupling (C-C bond formation) | Benzoxazole sulfonamide + coumarin fragment | Pd catalyst, base, inert atmosphere | 80–120 °C, several hours | Target compound: 5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl- |
Research Findings and Optimization Notes
- Yield optimization: Use of palladium catalysts with bulky phosphine ligands improves coupling efficiency and selectivity.
- Purity control: Careful control of reaction temperature and stoichiometry minimizes side products such as over-aminated or polymerized species.
- Stereochemical considerations: The planar nature of benzoxazole and coumarin rings reduces stereochemical complexity, but regioselectivity is critical.
- Scalability: The synthetic route is amenable to scale-up with appropriate solvent recycling and catalyst recovery protocols.
- Environmental and safety aspects: Use of less toxic solvents and greener catalysts is under investigation to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chromenone moiety, converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Coumarin Derivatives
Key Differences :
Benzoxazole Sulfonamides
Key Differences :
- The target compound lacks the pyrimidine ring found in sulfadiazine, eliminating antibacterial activity but enhancing compatibility with non-polar solvents .
- Its coumarin-diethylamino group differentiates it from dibenzoxazole disulfonamides, offering fluorescence properties useful in dye applications .
Non-Ionic Surfactants
| Compound | Molecular Weight | Hydrophilic Group | Hydrophobic Group | Applications |
|---|---|---|---|---|
| Target Compound | 413.45 | Sulfonamide, Diethylamino | Benzoxazole-coumarin | Specialty surfactants |
| Polysorbate 80 | ~1,310 | Polyethylene glycol | Oleic acid | Food, pharmaceuticals |
| Triton X-100 | ~625 | Polyethylene glycol | Octylphenol | Laboratory emulsifier |
Key Differences :
- The target compound’s low molecular weight and rigid aromatic structure contrast with polymeric surfactants like Polysorbate 80, enabling niche applications in high-temperature or organic solvent systems .
- Its fluorescence properties are absent in traditional surfactants like Triton X-100, making it suitable for traceable formulations .
Fluorescence Efficiency
Biological Activity
5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-, commonly referred to as a benzoxazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that combines a benzoxazole moiety with a diethylamino-benzopyran group, suggesting diverse mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.49 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that benzoxazole derivatives possess significant antimicrobial , anti-inflammatory , and anticancer properties. The specific compound has been evaluated for its biological activity through various studies.
Antimicrobial Activity
A study focused on synthesizing and evaluating the antimicrobial properties of related benzoxazole compounds found that derivatives exhibited varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 µg/ml to >512 µg/ml, with the most effective activity noted against Enterococcus faecalis at an MIC of 64 µg/ml .
| Compound | MIC (µg/ml) | Active Against |
|---|---|---|
| Compound A | 64 | E. faecalis |
| Compound B | >512 | S. aureus |
| Compound C | 128 | E. coli |
Anti-inflammatory Activity
Preliminary studies suggest that benzoxazole derivatives may also exhibit anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation. However, specific data on this compound's anti-inflammatory activity remains limited and requires further exploration.
Anticancer Potential
The structural characteristics of the compound suggest potential anticancer activity. Benzopyran derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Investigations into the cytotoxic effects of similar compounds have shown promising results, indicating that further study into this compound's anticancer properties is warranted.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized several novel benzoxazole derivatives and assessed their antimicrobial activities using microdilution methods. The findings indicated that while these compounds were less potent than established antibiotics, their novel structures could lead to the development of new antimicrobial agents .
- ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) profiles were estimated using SwissADME software, indicating favorable pharmacokinetic properties for some derivatives. This suggests that modifications in the structure could enhance bioavailability and therapeutic efficacy .
- Mechanistic Studies : Ongoing research is focused on elucidating the specific mechanisms by which these compounds exert their biological effects, particularly in cancer cell lines where apoptosis induction has been observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
